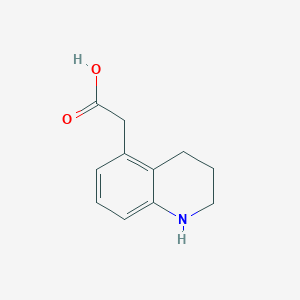

2-(1,2,3,4-Tetrahydroquinolin-5-yl)acetic acid

Description

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid |

InChI |

InChI=1S/C11H13NO2/c13-11(14)7-8-3-1-5-10-9(8)4-2-6-12-10/h1,3,5,12H,2,4,6-7H2,(H,13,14) |

InChI Key |

GJODNBYYWPPMBM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC=C2NC1)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Substituted Quinoline Acetic Acids: A Technical Guide

Executive Summary

Substituted quinoline acetic acids represent a critical scaffold in medicinal chemistry, serving as pharmacophores for aldose reductase inhibitors, NK3 receptor antagonists, and antibacterial agents. Their utility is defined by a unique dual-ionization profile: the basic quinoline nitrogen (

Part 1: Structural Dynamics & Electronic Environment

The Zwitterionic Equilibrium

Unlike simple quinolines, quinoline acetic acids possess two ionizable centers separated by a methylene spacer. This architecture creates a complex pH-dependent microspecies distribution.

-

Acidic Domain: The acetic acid moiety (

) typically exhibits a -

Basic Domain: The pyridine-like nitrogen within the ring (

) acts as a proton acceptor.

Critical Insight: When the pH lies between the two

Substituent Effects (Hammett Correlation)

The position and nature of substituents on the benzenoid ring (positions 5, 6, 7, 8) significantly alter the electron density at the ring nitrogen, thereby shifting the isoelectric point (pI).

| Substituent Type | Position | Electronic Effect | Consequence on |

| Electron Withdrawing (EWG) ( | C5 / C8 | Inductive/Resonance withdrawal | Decreases |

| Electron Donating (EDG) ( | C6 / C7 | Resonance donation | Increases |

| Steric Bulk | C8 | Steric hindrance | Decreases Solvation Destabilizes the cation, lowering |

Part 2: Critical Physicochemical Parameters

Ionization Constants ( )

Accurate determination of

- (Pyridinium): ~4.9 (Shifted by substituents).

- (Carboxyl): ~4.2 (Lower than acetic acid due to the electron-deficient quinoline ring).

Lipophilicity ( vs. )

While

-

At pH 7.4: Most quinoline acetic acids are anionic (

), leading to a low

Solubility Profile

-

Aqueous Solubility: Lowest at the isoelectric point (pI) due to crystal lattice energy maximization (zwitterionic interactions).

-

Organic Solubility: High in polar aprotic solvents (DMSO, DMF) but variable in non-polar solvents depending on the lipophilic substituents.

Part 3: Visualization of Mechanisms

Structure-Activity Relationship (SAR) Pathway

The following diagram illustrates how structural modifications cascade into physicochemical changes and biological outcomes.

Caption: Interdependence of substituent selection, ionization states, and final pharmacokinetic outcomes.

Part 4: Experimental Protocols

Protocol A: Potentiometric Determination of

Objective: Determine the precise dissociation constants for the quinoline nitrogen and acetic acid tail. Method: Potentiometric titration using a glass electrode (GLpKa).

Reagents:

-

Analyte: 0.01 M substituted quinoline acetic acid in water/methanol (if insoluble).

-

Titrant: 0.1 M Carbonate-free NaOH and 0.1 M HCl.

-

Ionic Strength Adjuster: 0.15 M KCl.

Workflow:

-

Calibration: Calibrate the pH meter using buffers at pH 4.01, 7.00, and 10.01. Slope efficiency must be >98%.

-

Dissolution: Dissolve 5 mg of the compound in 20 mL of 0.15 M KCl. If solubility is poor, use a co-solvent (Methanol) at 10%, 20%, and 30%, then extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

-

Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure full protonation (

and -

Titration: Titrate with 0.1 M NaOH in 5 µL increments under inert gas (

) purge to prevent -

Calculation: Plot pH vs. Volume. Use the Bjerrum index (

) or derivative method to identify inflection points.

Self-Validation Check: The difference between calculated

Protocol B: Lipophilicity Measurement ( ) via Shake-Flask

Objective: Measure the partition coefficient between n-octanol and water.

Workflow:

-

Pre-saturation: Saturate n-octanol with water and water with n-octanol for 24 hours.

-

Preparation: Dissolve the quinoline derivative in the pre-saturated aqueous phase (buffered to pH 7.4 for

or pH adjusted to ensuring neutral species for true -

Equilibration: Mix equal volumes of organic and aqueous phases. Shake mechanically for 4 hours at 25°C.

-

Separation: Centrifuge at 3000 rpm for 20 minutes to break emulsions.

-

Quantification: Analyze both phases using HPLC-UV (C18 column,

typically 250–320 nm). -

Calculation:

Part 5: Synthesis & Characterization Workflow

To ensure the purity of materials used for physicochemical profiling, a standard synthesis route (Friedländer or hydrolysis of esters) is required.

Caption: Standardized workflow from synthesis to physicochemical validation.

Key Characterization Signals

-

IR Spectroscopy: Look for the broad

stretch of the carboxylic acid (2500–3300 -

-NMR: The methylene protons (

References

-

Vertex AI Search. (2024). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. National Institutes of Health. 1

-

Vertex AI Search. (2024). Synthesis and determination of ionization constants (pKa) of 2-arylquinazoline derivatives. ResearchGate. 2

-

Vertex AI Search. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline. University of Arizona. 3

-

Vertex AI Search. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. 4

-

Vertex AI Search. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. 5

Sources

- 1. UV photoelectron spectroscopic study of substituent effects in quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds | MDPI [mdpi.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

literature review of 1,2,3,4-tetrahydroquinoline pharmacology

An In-depth Technical Guide on the Core Pharmacology of 1,2,3,4-Tetrahydroquinoline

Introduction to the 1,2,3,4-Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry. It serves as a foundational structure for a multitude of pharmacologically active agents due to its unique conformational flexibility and the capacity for diverse substitutions. This guide provides a comprehensive overview of the core pharmacological activities of THQ derivatives, detailing their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

The Chemical Scaffold: Structure and Significance

Structurally, 1,2,3,4-tetrahydroquinoline consists of a benzene ring fused to a fully saturated six-membered nitrogen-containing ring. This arrangement makes it a versatile building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The sp3-hybridized carbon atoms at positions 2, 3, and 4 allow for a non-planar conformation, which is crucial for interacting with three-dimensional biological targets.[2] Its ability to be readily functionalized at multiple positions enables the generation of extensive derivative libraries for drug discovery and development.[1][2] Substituted tetrahydroquinolines are the core structures in many important pharmacological agents, including anti-cancer drugs, immunosuppressants, and ligands for various receptors.[2]

Historical Context and Natural Occurrence

The THQ nucleus is prevalent in numerous natural products and has been a target for chemists for decades due to its widespread distribution.[3] For instance, Dynemicin A, a natural antitumor antibiotic, possesses a complex structure built upon the tetrahydroquinoline system.[4] Several simpler derivatives are also found in nature; 2-Methyl-1,2,3,4-tetrahydroquinoline, for example, is present in the human brain.[2] This natural prevalence has inspired the synthesis and pharmacological investigation of a vast array of synthetic analogs.

General Synthesis Strategies

The synthesis of the THQ scaffold is a well-explored area of organic chemistry. Common methods often involve domino reactions, which allow for the construction of complex molecules in a single step from simple starting materials.[3] Key strategies include:

-

Reduction of Quinolines: The direct hydrogenation of the heterocyclic ring in quinolines over catalysts like platinum dioxide is a straightforward method.[2]

-

Povarov Reaction: This acid-catalyzed imino Diels-Alder reaction is a powerful approach for synthesizing substituted THQs.[5][6]

-

Reduction-Reductive Amination: This strategy converts 2-nitroarylketones and aldehydes into the target heterocycles under hydrogenation conditions.[3]

These synthetic routes provide access to a wide range of derivatives, enabling extensive exploration of their pharmacological potential.

Anticancer Pharmacology

THQ derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[7]

Mechanisms of Action in Oncology

The anticancer effects of THQs are multifaceted, involving the modulation of critical signaling pathways that are often dysregulated in cancer.

Nuclear Factor-kappa B (NF-κB) is a protein complex that plays a pivotal role in regulating immune responses, cellular growth, and apoptosis. Its dysregulation is associated with numerous diseases, including cancer.[8] Certain THQ derivatives have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. By inactivating NF-κB, these compounds can suppress the expression of genes involved in inflammation, cell proliferation, and survival, thereby exerting a cytotoxic effect on cancer cells.[8]

Caption: THQ derivatives inhibit the NF-κB signaling pathway.

The retinoic acid receptor-related orphan receptor γ (RORγ) has emerged as an attractive therapeutic target for prostate cancer.[9] Specific 1,2,3,4-tetrahydroquinoline derivatives have been developed as RORγ inverse agonists. These compounds bind to the receptor and reduce its constitutive activity, thereby modulating the expression of target genes involved in cancer cell proliferation and survival.[9]

-

Apoptosis Induction: Many THQ derivatives induce programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[7]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.[7]

-

Inhibition of Tubulin Polymerization: Some derivatives interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[7]

-

KDM Protein Regulation: Molecular docking studies suggest that certain active quinoline compounds may act as selective regulators of lysine-specific demethylase (KDM) proteins, which are involved in epigenetic regulation and cancer development.[6]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of THQ derivatives is highly dependent on the nature and position of substituents on the scaffold.

-

Aromatic Substituents: 2-arylquinoline derivatives generally display a better activity profile against cancer cell lines than their partially saturated 4-acetamido-2-methyl-THQ counterparts.[6]

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as trifluoromethyl (-CF3), on the phenyl ring can result in potent cytotoxicity against human cancer cell lines.[8]

-

Lipophilicity: A correlation has been observed between the lipophilicity (cLogP) of THQ derivatives and their cytotoxic effects. More lipophilic aromatic quinolines tend to show better IC50 values, particularly against HeLa and PC3 cells.[6]

Tabulated Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of selected 1,2,3,4-tetrahydroquinoline derivatives against various human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Quinoline 13 | HeLa (Cervical) | 8.3 | [6] |

| Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [6] |

| Quinoline 12 | PC3 (Prostate) | 31.37 | [6] |

| Compound 3c | H460 (Lung) | 4.9 ± 0.7 | [4] |

| Compound 3c | A-431 (Skin) | 2.0 ± 0.9 | [4] |

| Compound 3c | HT-29 (Colon) | 4.4 ± 1.3 | [4] |

| Compound 6g | Various | Potent Cytotoxicity | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of THQ compounds on cancer cell lines.

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, PC3, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Preparation: THQ derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations.

-

Treatment: The culture medium is removed from the wells and replaced with medium containing various concentrations of the test compounds. Control wells receive medium with DMSO (vehicle control) or a known cytotoxic agent (positive control).

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Reagent Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Neuropharmacology and Neuroprotective Effects

THQ derivatives exhibit a range of activities within the central nervous system, with some showing significant neuroprotective potential, making them valuable leads for treating neurodegenerative diseases.[1][2]

Mechanisms of Neuroprotection

The N-methyl-D-aspartate (NMDA) receptor is a glutamate receptor implicated in synaptic plasticity and memory function. However, its overactivation (excitotoxicity) is a key factor in neuronal cell death following stroke and in various neurodegenerative conditions.[10] A series of 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes have been identified as highly potent and novel antagonists for the glycine co-agonist site on the NMDA receptor.[11] By blocking this site, these compounds can prevent excessive calcium influx and subsequent excitotoxic cell death. The derivative L-689,560 is a potent NMDA antagonist with potential to minimize ischemic nerve damage.[3]

Oxidative stress is a major contributor to neuronal damage. Some THQ derivatives possess antioxidant properties, enabling them to scavenge free radicals.[2] For example, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) inhibits free-radical generation and reduces neurotoxicity induced by glutamate.[10] This action helps protect neurons from oxidative damage.

Endogenous THQ derivatives can influence dopaminergic neurotransmission. While some, like 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ), are considered potential parkinsonism-inducing agents, others, like 1-MeTIQ, exhibit neuroprotective effects against such toxins.[12] 1-MeTIQ has been shown to prevent MPTP- and TIQ-induced parkinsonism-like symptoms in animal models, suggesting a role in protecting dopaminergic neurons.[12]

Key Derivatives in Neuropharmacology

A comparative analysis of THQ derivatives reveals distinct pharmacological profiles:

-

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): This compound displays clear neuroprotective properties.[10] Its mechanism is complex, involving not only free radical scavenging but also antagonism of the glutamatergic system, specifically NMDA receptors.[10] Hydroxylated derivatives of 1MeTIQ have shown even greater neuroprotective efficacy.[13]

-

1,2,3,4-Tetrahydroisoquinoline (TIQ): While sharing some activities with 1MeTIQ, such as reducing free radicals, TIQ does not offer clear neuroprotection against glutamate-induced cell death in certain neuronal cultures, highlighting the critical role of the 1-methyl group for NMDA receptor antagonism.[10]

Experimental Protocol: [3H]MK-801 Binding Assay for NMDA Receptor

This assay is used to determine the ability of a compound to interact with the NMDA receptor ion channel, a site blocked by antagonists like MK-801.

Methodology:

-

Membrane Preparation: Rat cortical brain tissue is homogenized in a cold buffer and centrifuged to isolate the crude membrane fraction containing the NMDA receptors.

-

Binding Reaction: The membranes are incubated in a buffer containing a fixed concentration of radiolabeled [3H]MK-801 and varying concentrations of the test THQ compound. Glutamate and glycine are included to open the ion channel, allowing [3H]MK-801 to bind.

-

Incubation: The reaction mixture is incubated at room temperature for several hours to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes (and any bound radioligand) while allowing the unbound ligand to pass through.

-

Washing: The filters are washed with cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for the test compound (concentration that inhibits 50% of specific [3H]MK-801 binding) is then determined.

Antimicrobial and Antiparasitic Activity

The THQ scaffold is also a source of potent agents against a variety of pathogenic microorganisms and parasites.[5]

Antibacterial and Antifungal Properties

Numerous THQ derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.[5] Some compounds exhibit excellent activity against both Gram-negative (e.g., E. coli) and Gram-positive bacteria, as well as fungal species like C. albicans and A. niger.[14] The mechanism for some of these compounds is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase.[15]

Antimalarial and Antischistosomal Agents

Malaria and schistosomiasis are devastating parasitic diseases. The quinoline core is famous for its role in antimalarial drugs like chloroquine. THQ derivatives have also been investigated for this purpose.[2][3] Furthermore, the drug Oxamniquine, a 2-substituted tetrahydroquinoline, has been used in the clinic to treat schistosomiasis since 1979.[2]

Tabulated Antimicrobial Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative THQ derivatives against various microorganisms.

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Tetrazoloquinoline-1,2,3-triazoles (5b, 5d, 5e, 5f, 5g) | S. aureus | 8 | [14] |

| Tetrazoloquinoline-1,2,3-triazoles (General) | E. coli | Excellent Activity | [14] |

| Tetrazoloquinoline-1,2,3-triazoles (General) | C. albicans | Excellent Activity | [14] |

| Isoquinoline Dipeptide Conjugate (7c) | E. coli | 33 µM | [15] |

| Isoquinoline Dipeptide Conjugate (7g) | E. coli | 66 µM | [15] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Methodology:

-

Inoculum Preparation: A standardized suspension of the target microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The THQ test compound is serially diluted in broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth + inoculum, no drug) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the wells for turbidity.

Other Notable Pharmacological Activities

The versatility of the THQ scaffold extends to several other therapeutic areas.

-

Anti-inflammatory and Antioxidant Effects: Beyond neuroprotection, the antioxidant properties of THQs contribute to general anti-inflammatory activity.[2] Hybrid molecules of THQ and ibuprofen have been synthesized and evaluated for their antioxidant and anti-inflammatory potential, such as the inhibition of albumin denaturation.[16]

-

Cardiovascular Applications: Certain THQ derivatives, such as Nicainoprol, have been used as anti-arrhythmic drugs, indicating their potential to modulate cardiovascular function.[2][3]

-

Antidiabetic Properties: Some novel 4,4-dimethyl-1,2,3,4-tetrahydroquinoline compounds have been designed as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). These compounds have shown potential in preventing Type-2 diabetes.[2]

Conclusion and Future Perspectives

The 1,2,3,4-tetrahydroquinoline scaffold is a pharmacologically privileged structure, serving as a foundation for compounds with a remarkably broad spectrum of biological activities.[2] Its derivatives have demonstrated significant efficacy as anticancer, neuroprotective, antimicrobial, and anti-inflammatory agents, among others. The synthetic tractability of the THQ core allows for fine-tuning of its pharmacological properties through targeted substitutions, guided by structure-activity relationship studies.

Future research will likely focus on optimizing the selectivity and potency of these compounds to minimize off-target effects and enhance therapeutic indices. The development of novel derivatives targeting specific protein-protein interactions or epigenetic modifiers represents a promising frontier. As our understanding of the molecular basis of disease deepens, the versatile 1,2,3,4-tetrahydroquinoline scaffold will undoubtedly continue to be a valuable starting point for the design and development of new generations of therapeutic agents.

References

-

Patel, H., et al. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Drug Development and Research, 5(2), 80-91.

-

Khan, I., et al. (2014). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules, 19(9), 13328-13348. [Link]

-

Razak, M. A. J. A., & Kadhum, M. A. (2020). Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Indian Journal of Forensic Medicine & Toxicology, 14(4), 1784-1790. [Link]

-

Iacob, B.-C., et al. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molecules, 27(5), 1716. [Link]

-

Li, Y., et al. (2022). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. European Journal of Medicinal Chemistry, 243, 114757. [Link]

-

Rojas-Vite, G., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(36), 17357-17371. [Link]

-

Faheem, et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(8), 911-934. [Link]

-

Liao, Y., et al. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1188-1193. [Link]

-

Sakagami, H., et al. (2011). Quantitative Structure–Activity Relationship (QSAR) Analysis of Tumor-specificity of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Anticancer Research, 31(12), 4313-4318. [Link]

-

Kumar, A., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega, 8(51), 48809-48821. [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. [Link]

-

Singh, S., et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Chemistry, 6(3), 85. [Link]

-

Yadav, P., et al. (2023). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate. [Link]

-

Hordiienko, A. V., & Hloza, M. V. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-18. [Link]

-

Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 864-874. [Link]

-

Maruyama, W., et al. (2003). Neuroprotective or Neurotoxic Activity of 1Methyl1,2,3,4-tetrahydroisoquinoline and Related Compounds. ResearchGate. [Link]

-

Maruyama, W., et al. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry, 11(17), 3661-3669. [Link]

-

Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 125-154. [Link]

-

Naoi, M., et al. (2015). Effects of 1,2,3,4-Tetrahydroisoquinoline Derivatives on Dopaminergic Spontaneous Discharge in Substantia Nigra Neurons in Rats. Neuro-Signals, 23(1), 36-48. [Link]

-

Leeson, P. D., et al. (1994). Synthesis and Structure−Activity Relationships of 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-Oximes: Novel and Highly Potent Antagonists for NMDA Receptor Glycine Site. Journal of Medicinal Chemistry, 37(24), 4053-4067. [Link]

-

N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. (2023). CONICET Digital. [Link]

-

Tetrazoloquinoline-1,2,3-Triazole Derivatives as Antimicrobial Agents: Synthesis, Biological Evaluation and Molecular Docking. (2020). Radhabai Kale Mahila Mahavidyalaya Ahmednagar. [Link]

-

Singh, A., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ajrconline.org [ajrconline.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. medicopublication.com [medicopublication.com]

- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. karger.com [karger.com]

- 13. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rkmmanr.org [rkmmanr.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

Technical Whitepaper: 2-(1,2,3,4-Tetrahydroquinolin-5-yl)acetic Acid

The following technical guide details the chemical identity, synthesis, and pharmaceutical applications of 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid .

Synthesis, Chemical Architecture, and Pharmaceutical Utility

Chemical Identification & Core Data

Compound Name: 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid

Synonyms: 1,2,3,4-Tetrahydro-5-quinolineacetic acid; (1,2,3,4-Tetrahydroquinolin-5-yl)acetic acid

Chemical Formula: C

CAS Registry Numbers

Due to the specific nature of this intermediate, it is frequently indexed under its salt forms or immediate precursors in commercial databases.

-

Free Acid (Predicted/Generic): No legacy CAS assigned in public domain (often referenced as de novo intermediate).

-

Hydrochloride Salt (Commercial): 3028192-22-2 (Vendor-assigned).

-

Aromatic Precursor (5-Quinolineacetic acid): 152150-03-3 .[1]

-

Methyl Ester Precursor: 426828-32-2 .[2]

| Property | Value (Predicted) | Source/Logic |

| LogP | 1.25 ± 0.3 | ACD/Labs |

| pKa (Acid) | 4.1 ± 0.1 | Carboxyl group |

| pKa (Base) | 5.2 ± 0.2 | Aniline nitrogen |

| H-Bond Donors | 2 | (NH, OH) |

| H-Bond Acceptors | 3 | (N, O, O) |

Chemical Architecture & Structural Logic

The compound features a bicyclic tetrahydroquinoline core substituted at the C5 position with an acetic acid moiety.

-

Tetrahydroquinoline Ring: Unlike the planar, aromatic quinoline, the 1,2,3,4-tetrahydro ring adopts a puckered, semi-flexible conformation (half-chair). This aliphatic portion increases solubility and metabolic stability compared to the parent quinoline.

-

C5-Substitution: The acetic acid side chain at position 5 is sterically significant. It projects orthogonally to the ring nitrogen's lone pair, creating a specific vector for binding interactions (e.g., salt bridges in protein active sites).

-

Zwitterionic Potential: At physiological pH (7.4), the carboxylic acid is deprotonated (COO

) and the secondary amine is partially protonated, potentially existing as a zwitterion.

Synthesis Pathways

The synthesis of 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid generally proceeds via the reduction of the aromatic precursor or ring construction .

Pathway A: Selective Hydrogenation (Recommended)

This method utilizes 5-quinolineacetic acid (CAS 152150-03-3) as the starting material. The challenge is to reduce the pyridine ring without over-reducing the benzene ring or decarboxylating the acid.

-

Reagents: H

(50 psi), PtO -

Solvent: Acetic Acid (AcOH) or Methanol with HCl.

-

Mechanism: Heterogeneous catalysis facilitates the syn-addition of hydrogen across the C2-C3 and C4-C4a bonds.

-

Selectivity: The pyridine ring is more electron-deficient and susceptible to hydrogenation than the carbocyclic ring.

Pathway B: Heck Coupling / Homologation

Used when the quinoline precursor is unavailable. Starts from 5-bromo-1,2,3,4-tetrahydroquinoline .

-

Protection: Boc-protection of the amine (CAS 135432-15-8).

-

Coupling: Pd-catalyzed cross-coupling with diethyl malonate or Reformatsky reagent.

-

Hydrolysis: Acidic hydrolysis to yield the target acid.

Experimental Protocol: Hydrogenation Workflow

Note: This protocol describes the reduction of the aromatic precursor, the most direct route.

Step 1: Preparation

-

Dissolve 5-quinolineacetic acid (1.0 eq, CAS 152150-03-3) in glacial acetic acid (0.1 M concentration).

-

Add PtO

(5 mol% loading) carefully under an inert atmosphere (Argon). Caution: Dry PtO

Step 2: Hydrogenation

-

Purge the reaction vessel with H

gas (3 cycles). -

Pressurize to 40–50 psi (3–3.5 bar) .

-

Stir vigorously at 25°C for 12–16 hours. Monitor via LC-MS (Target M+H: 192.1).

Step 3: Workup & Purification

-

Filter the catalyst through a Celite pad. Wash with MeOH.

-

Concentrate the filtrate under reduced pressure.

-

Salt Formation: Redissolve the residue in Et

O and add 4M HCl in dioxane dropwise. -

Collect the precipitate (HCl salt) by filtration.

-

Yield: Typically 85–92%.

Visualization: Synthesis & Retrosynthesis

The following diagram illustrates the logical flow from precursors to the target molecule and its downstream applications.

Figure 1: Synthetic workflow from the aromatic precursor to the target tetrahydroquinoline scaffold.

Pharmaceutical Applications

This scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for naphthalene or indole derivatives.

-

Arginine Vasopressin (AVP) Antagonists:

-

The 5-substituted tetrahydroquinoline mimics the spatial arrangement of the tyrosine residue in peptide ligands.

-

Used in the design of non-peptide V2 receptor antagonists for hyponatremia.

-

-

Integrin Inhibitors:

-

The acetic acid tail mimics the aspartic acid side chain in the RGD (Arg-Gly-Asp) sequence, critical for binding to integrin receptors (

).

-

-

Factor Xa Inhibitors:

-

The basic nitrogen of the tetrahydroquinoline ring binds to the S4 pocket of the coagulation factor Xa, while the acid group interacts with the S1 specificity pocket.

-

References

-

Alichem Inc. (2025). Product Catalog: 5-Quinolineacetic acid. Retrieved from .

-

Aaron Chemicals. (2025). 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid hydrochloride Data Sheet. Retrieved from .

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 152150-03-3 (5-Quinolineacetic acid). Retrieved from .

- Katritzky, A. R., et al. (1996). "Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines". Tetrahedron, 52(48), 15031-15070. (Contextual Synthesis Reference).

Sources

The Pharmacological Profile of Novel Tetrahydroquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Promise of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic system that has consistently captured the attention of medicinal chemists.[1][2][3] This bicyclic amine is a core structural feature in numerous natural products and synthetic molecules, exhibiting a remarkable breadth of pharmacological activities.[1][3] The inherent structural rigidity of the THQ core, combined with the potential for diverse substitutions at multiple positions, allows for the fine-tuning of physicochemical and pharmacological properties, making it an attractive starting point for the design of novel therapeutics. This guide provides an in-depth technical overview of the pharmacological profile of novel tetrahydroquinoline derivatives, with a focus on their synthesis, mechanisms of action, and therapeutic potential across various disease areas. We will delve into the causality behind experimental choices and present self-validating protocols to empower researchers in their drug discovery endeavors.

Synthetic Strategies: Building the Tetrahydroquinoline Core

The versatility of the tetrahydroquinoline scaffold is matched by the variety of synthetic routes available for its construction. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Povarov Reaction: A Powerful Tool for Diversity

A frequently employed method for the synthesis of substituted tetrahydroquinolines is the Povarov reaction, a formal [4+2] cycloaddition.[4] This multicomponent reaction typically involves an aniline, an aldehyde, and an activated alkene, offering a high degree of molecular diversity in a single step.

Experimental Protocol: Povarov Reaction for 2-Arylquinoline Synthesis

This protocol outlines a general procedure for the synthesis of 2-arylquinoline derivatives, which can be subsequently reduced to the corresponding tetrahydroquinolines.

Materials:

-

Substituted aniline (1.0 eq)

-

Aromatic aldehyde (1.0 eq)

-

Activated alkene (e.g., N-vinylpyrrolidinone) (1.2 eq)

-

Catalyst (e.g., InCl3, Yb(OTf)3) (0.1 eq)

-

Solvent (e.g., Acetonitrile, Dichloromethane)

Procedure:

-

To a solution of the substituted aniline and aromatic aldehyde in the chosen solvent, add the catalyst.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the activated alkene to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the purified 2-arylquinoline derivative by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

-

The resulting quinoline can then be reduced to the corresponding tetrahydroquinoline using a suitable reducing agent, such as sodium borohydride in the presence of a nickel catalyst or catalytic hydrogenation.

Heck-Type Cyclization: A Route to Bicyclic Derivatives

For the synthesis of more complex, bicyclic tetrahydroquinoline derivatives, intramolecular Heck-type cyclization reactions are a powerful tool. This approach allows for the construction of the heterocyclic ring with high control over stereochemistry.[5]

Experimental Workflow: Heck-Type Cyclization

Caption: Workflow for Heck-Type Cyclization.

Pharmacological Landscape: A Multitude of Therapeutic Targets

Tetrahydroquinoline derivatives have demonstrated activity against a wide array of biological targets, leading to their investigation in numerous therapeutic areas.

Anticancer Activity: A Dominant Theme

A significant body of research has focused on the anticancer potential of novel THQ derivatives.[6][7] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.

Targeting mTOR Signaling:

The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[8] Morpholine-substituted tetrahydroquinoline derivatives have emerged as potent mTOR inhibitors.[2][8]

Signaling Pathway: mTOR Inhibition by THQ Derivatives

Caption: mTOR Inhibition by THQ Derivatives.

Induction of ROS-Mediated Apoptosis in Glioblastoma:

Recent studies have highlighted the potential of novel tetrahydroquinoline derivatives in treating aggressive brain tumors like glioblastoma.[9] Certain derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability and the cytotoxic potential of compounds.

Materials:

-

Complete cell culture medium

-

Novel tetrahydroquinoline derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the tetrahydroquinoline derivatives in complete medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and MTT solution, and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Neuroprotection: Glycine Antagonists

Novel substituted tetrahydroquinoline derivatives have been designed as glycine antagonists, which hold potential as neuroprotective agents in the context of stroke.[5] These compounds are designed to satisfy the key pharmacophoric requirements for binding to the glycine site of the NMDA receptor.

Wound Healing and Anti-inflammatory Properties

Certain spiro-tetrahydroquinoline derivatives have demonstrated significant wound-healing activities.[10] Their mechanism is thought to involve the promotion of human keratinocyte cell proliferation and migration. Additionally, the tetrahydroquinoline scaffold is recognized for its anti-inflammatory properties.[8]

Modulation of G-Protein Coupled Receptors (GPCRs)

Tetrahydroquinolone derivatives have been investigated as modulators of GPR41, a receptor for short-chain fatty acids involved in metabolic and immune homeostasis.[11] Interestingly, subtle structural modifications to the aryl group can switch the compound's activity from antagonistic to agonistic.[11] Furthermore, other derivatives have been explored as ligands for the G Protein-coupled Estrogen Receptor (GPER) in the context of breast cancer.[12][13]

Structure-Activity Relationship (SAR) and In Silico Modeling

The exploration of the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of tetrahydroquinoline derivatives.

Key SAR Insights:

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as trifluoromethyl moieties, on the benzamide portion of the molecule has been shown to significantly enhance cytotoxic activity against various cancer cell lines.[2][8]

-

Lipophilicity: In some series of 2-arylquinolines and their tetrahydro- counterparts, higher lipophilicity (cLogP) correlated with better cytotoxic effects.[4]

-

Morpholine Moiety: The incorporation of a morpholine group can improve the pharmacokinetic and pharmacodynamic properties of THQ derivatives, enhancing solubility and membrane permeability.[2][8]

Computational Approaches:

Molecular docking and molecular dynamics (MD) simulations are invaluable tools for understanding the binding interactions of THQ derivatives with their protein targets.[8][12][14] These in silico methods help to rationalize observed SAR and guide the design of new analogs with improved affinity and selectivity. For instance, docking studies have been used to explore the binding modes of THQ derivatives within the active site of mTOR and GPER.[8][12]

Data Presentation: Cytotoxicity of Morpholine-Substituted THQ Derivatives

| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |

| 10d | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |

| 10e | 0.033 ± 0.003 | - | - |

| 10h | - | 0.087 ± 0.007 | - |

| Data sourced from reference[2] |

Conclusion and Future Directions

The tetrahydroquinoline scaffold continues to be a rich source of novel pharmacological agents with diverse therapeutic potential. The ongoing exploration of new synthetic methodologies, coupled with a deeper understanding of their mechanisms of action through both in vitro and in silico approaches, promises to deliver the next generation of THQ-based drugs. Future research should focus on optimizing the pharmacokinetic profiles of lead compounds to enhance their in vivo efficacy and translating the promising preclinical findings into clinical applications. The versatility of this scaffold ensures that it will remain a cornerstone of medicinal chemistry for years to come.

References

- Straightforward synthesis of new tetrahydroquinoline deriv

- Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing. MDPI.

- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.

- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).

- Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer. BOWEN University Institutional Repository.

- Structure-activity relationship of tetrahydroquinoline ring deriv

- 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.

- Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers.

- Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. PubMed.

- Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry.

- The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science Publishers.

- Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modul

- Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Bentham Science Publisher.

- Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. PMC.

- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PMC.

- Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prost

- Synthesis and in vitro evaluation of substituted tetrahydroquinoline-isoxazole hybrids as anticancer agents.

- Tetrahydroisoquinolines in therapeutics: A patent review (2010-2015).

- Discovery of novel tetrahydroquinoline derivatives as potent, selective, and orally Available AR antagonists. PubMed.

- Novel tetrahydroquinoline derivatives induce ROS-medi

- Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. datapdf.com [datapdf.com]

- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing [mdpi.com]

- 11. Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. eurekaselect.com [eurekaselect.com]

- 14. ir.bowen.edu.ng:8443 [ir.bowen.edu.ng:8443]

Methodological & Application

Application Notes & Protocols: In Vitro Characterization of 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid

Abstract

This document provides a comprehensive experimental framework for the in vitro characterization of 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid, a novel small molecule based on the versatile tetrahydroquinoline scaffold. The tetrahydroquinoline core is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities, including anticancer and antimicrobial properties.[1][2] Given the prevalence of this scaffold in compounds targeting G-protein coupled receptors (GPCRs), this guide outlines a series of robust, cell-based assays to elucidate the compound's activity, potency, and mechanism of action against a hypothetical Gαq-coupled receptor target. The protocols herein are designed to be self-validating, incorporating essential controls and orthogonal assays to ensure data integrity and build a comprehensive pharmacological profile.

Introduction and Background

The compound 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid (referred to herein as TQAA) belongs to a chemical class with significant therapeutic potential.[3] The rigid, nitrogen-containing heterocyclic structure provides a three-dimensional framework that can engage with complex biological targets. While the specific activity of TQAA is yet to be fully elucidated, its structural similarity to known modulators of cell signaling pathways necessitates a systematic in vitro evaluation.

This application note details a strategic workflow to characterize TQAA, postulating its interaction with a Gαq-coupled GPCR. GPCRs are a major class of drug targets, regulating a vast array of physiological processes.[4][5] Upon activation by an agonist, Gαq-coupled receptors stimulate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in a rapid, transient increase in intracellular calcium ([Ca2+]i), a key signaling event that can be precisely measured in a high-throughput format.[6] The protocols outlined below will guide the researcher from initial compound handling and primary functional screening to secondary mechanistic validation and essential cytotoxicity assessment.

Compound Handling and Stock Solution Preparation

Scientific rigor begins with accurate and consistent compound preparation. The quality of the data generated is directly dependent on the integrity of the compound stock solutions.

Materials:

-

2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid (CAS 933756-68-4), solid powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber glass vials or polypropylene microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

Protocol:

-

Weighing: Under a chemical fume hood, carefully weigh out a precise amount of TQAA powder (e.g., 5 mg) into a sterile vial.

-

Solubilization: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). The use of DMSO is common for small molecule libraries in high-throughput screening.[7]

-

Rationale: A 10 mM stock is standard for screening campaigns, allowing for a wide range of final assay concentrations while keeping the final DMSO concentration in the assay below a non-toxic threshold (typically ≤0.5%).

-

-

Mixing: Vortex the solution vigorously for 2-3 minutes until the compound is completely dissolved. Visually inspect for any particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, clearly labeled tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C in a dark, dry environment.

-

Working Solutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate assay buffer or cell culture medium.

Primary Functional Screening: Calcium Flux Assay

The initial assessment of TQAA's activity on a Gαq-coupled receptor is efficiently performed using a calcium flux assay. This method provides a rapid and robust readout of receptor activation.[6]

Principle: This protocol utilizes a calcium-sensitive fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium. An agonist-induced activation of the Gαq pathway triggers the release of calcium from the endoplasmic reticulum, which is detected as a fluorescent signal.

Protocol 3.1: Cell Culture and Plating

-

Cell Line: Culture HEK293 cells stably expressing the Gαq-coupled receptor of interest in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a suitable selection antibiotic. Maintain cells in a humidified incubator at 37°C with 5% CO2.[8]

-

Seeding: Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will yield a 90-100% confluent monolayer on the day of the assay. Allow cells to adhere and grow for 18-24 hours.

-

Rationale: A confluent monolayer ensures a consistent cell number per well, reducing variability in the assay signal.

-

Protocol 3.2: Calcium Flux Assay

-

Dye Loading: Prepare the calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM) loading solution in an appropriate assay buffer containing probenecid.

-

Rationale: Probenecid is an anion-exchange transport inhibitor that prevents the active efflux of the dye from the cells, thereby improving signal intensity and duration.

-

-

Incubation: Remove the culture medium from the cell plate and add the dye loading solution to each well. Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

-

Compound Addition: Prepare a concentration-response plate containing serial dilutions of TQAA (e.g., from 100 µM to 10 pM). Also include a vehicle control (DMSO) and a known agonist for the receptor as a positive control.

-

Signal Reading: Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR®).

-

Data Acquisition:

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Inject the TQAA dilutions and controls into the wells.

-

Immediately begin kinetic measurement of the fluorescence signal every second for at least 120-180 seconds.

-

-

Data Analysis:

-

Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

-

Normalize the data to the vehicle control (0% activation) and the maximal response of the positive control (100% activation).

-

Plot the normalized response against the logarithm of the TQAA concentration and fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration).

-

Table 1: Example Dose-Response Data for TQAA in Calcium Flux Assay

| Compound | Target | Assay Type | EC50 (nM) | Hill Slope | Max Response (%) |

| TQAA | Receptor X | Calcium Flux | 75.4 ± 8.2 | 1.1 | 98 |

| Control Agonist | Receptor X | Calcium Flux | 12.1 ± 2.5 | 1.0 | 100 |

Workflow and Mechanistic Confirmation

A single assay is insufficient to fully characterize a compound. Orthogonal assays are required to confirm the mechanism of action and rule out artifacts. The workflow below outlines a logical progression from primary screening to detailed characterization.

Caption: Experimental workflow for the in vitro characterization of TQAA.

Protocol 4.1: Tango® GPCR Assay (β-Arrestin Recruitment)

Many GPCRs signal through both G-protein dependent and G-protein independent pathways, the latter often mediated by β-arrestin. The Tango® assay is a powerful tool to specifically measure β-arrestin recruitment.[9][10]

Principle: In this system, the GPCR is fused to a transcription factor linked by a protease cleavage site. A separate protein, β-arrestin, is fused to a protease. Upon ligand binding and receptor activation, the protease-tagged β-arrestin is recruited to the GPCR, cleaving the transcription factor, which then translocates to the nucleus to drive the expression of a reporter gene (e.g., β-lactamase or luciferase).[9]

Methodology:

-

Cell Line: Use a commercially available cell line expressing the receptor of interest in the Tango® format or engineer a custom cell line.

-

Plating & Treatment: Seed cells and treat with a dose-response curve of TQAA for 5-16 hours.

-

Rationale: An overnight incubation is often required to allow for transcription and translation of the reporter gene.

-

-

Detection: Add the detection substrate for the reporter gene (e.g., a FRET substrate for β-lactamase) and measure the signal on a compatible plate reader.

-

Analysis: Calculate EC50 values as described for the calcium flux assay. Comparing the β-arrestin EC50 with the Gαq EC50 can reveal pathway bias.

Signaling Pathway and Cytotoxicity Assessment

Understanding the compound's effect on cell health is critical to ensure that the observed functional activity is not a result of cytotoxicity.

Caption: Postulated signaling pathways for TQAA at a Gαq-coupled receptor.

Protocol 5.1: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

Methodology:

-

Cell Seeding: Seed the cells in a 96-well clear plate and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with the same concentrations of TQAA used in the functional assays. Incubate for the longest duration used in other assays (e.g., 24 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).[8]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of TQAA concentration to determine the CC50 (half-maximal cytotoxic concentration).

Table 2: Integrated Potency and Cytotoxicity Profile of TQAA

| Parameter | Value (nM) | Calculation | Interpretation |

| EC50 (Functional) | 75.4 | Dose-Response Curve | Potency of the compound on its target. |

| CC50 (Cytotoxicity) | > 50,000 | Dose-Response Curve | Concentration at which 50% of cells are killed. |

| Selectivity Index | > 660 | CC50 / EC50 | A high index (>10) indicates that the compound's functional effect is not due to general cytotoxicity. |

References

-

Mancini, A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

-

Biocompare (2013). Cell-based Assays for GPCR Activity. Biocompare: The Buyer's Guide for Life Scientists. Available at: [Link]

-

Insel, P.A., et al. (2012). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. Available at: [Link]

-

Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

-

Yale Center for Molecular Discovery (2013). Practical Guidance for Small Molecule Screening. Yale University. Available at: [Link]

-

Ritchie, T., et al. (n.d.). Preclinical assay checklist for oral small molecule candidates for drug development. RGDscience Ltd. Available at: [Link]

-

Oxford Academic (n.d.). 1.3 In vitro and in vivo testing of new compounds. Oxford University Press. Available at: [Link]

-

Pharmaceutical Technology (2026). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. Available at: [Link]

-

Gosmini, R. (2011). Establishing assays and small molecule screening facilities for Drug discovery programmes. European Pharmaceutical Review. Available at: [Link]

-

CABI Digital Library (n.d.). In vitro Methods. CABI. Available at: [Link]

-

Singh, R., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

-

QIMA Life Sciences (2023). In Vitro Pharmacology in Pre-Clinical Trials. QIMA Life Sciences. Available at: [Link]

-

Razak, M.A.J.A., & Kadhum, M.A. (2020). Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Indian Journal of Forensic Medicine & Toxicology. Available at: [Link]

-

Waghmode, S.B., et al. (2025). synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives. RASAYAN Journal of Chemistry. Available at: [Link]

-

Bentham Science (n.d.). Tetrazole 5-Acetic Acid Catalyzed Synthesis and Photophysical Study of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones. Letters in Organic Chemistry. Available at: [Link]

-

Al-Ostath, A.I., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. National Center for Biotechnology Information. Available at: [Link]

-

Sharma, G., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]

-

Sridharan, V., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. Available at: [Link]

Sources

- 1. medicopublication.com [medicopublication.com]

- 2. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biocompare.com [biocompare.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Tango GPCR Assay System | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the In-Vivo Administration of 2-(1,2,3,4-Tetrahydroquinolin-5-yl)acetic Acid in Animal Models

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in-vivo administration of the novel compound, 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid, in animal models. The protocols and recommendations herein are synthesized from established best practices in preclinical research and are designed to ensure scientific rigor, reproducibility, and the ethical treatment of laboratory animals.

Introduction and Scientific Background

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged core structure found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] Derivatives of this and related structures, such as tetrahydroisoquinolines, have been investigated for various therapeutic applications, including their potential as anti-inflammatory, antimicrobial, and neuroprotective agents.[2][3] The subject of this guide, 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid, is a novel derivative whose specific biological functions, mechanism of action, and pharmacokinetic profile are yet to be fully elucidated.

The structural similarity of this compound to other bioactive quinoline derivatives suggests it may interact with various biological systems.[2] Therefore, a systematic in-vivo evaluation is warranted to characterize its therapeutic potential. This guide will provide the foundational protocols to enable such an investigation, with a focus on establishing a robust framework for administration, pharmacokinetic analysis, and initial efficacy screening.

Pre-clinical Workflow for a Novel Compound

The successful in-vivo evaluation of a novel compound like 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid necessitates a structured and methodical approach. The following workflow diagram illustrates the key stages, from initial compound characterization to the execution of in-vivo studies.

Caption: Pre-clinical in-vivo experimental workflow.

Compound Characterization and Formulation Development

Prior to in-vivo administration, a thorough characterization of the test article is paramount. This ensures the integrity of the study and the accurate interpretation of results.

Purity and Identity Confirmation

The purity and identity of 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid should be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is generally required for in-vivo studies.

Solubility Assessment

The solubility of the compound in various pharmaceutically acceptable vehicles will dictate the feasible routes of administration and the maximum achievable dose concentration. Initial solubility screening should be performed in common vehicles.

| Vehicle Component | Rationale for Use |

| Aqueous Vehicles | |

| Saline (0.9% NaCl) | Isotonic, suitable for most routes of administration. |

| Phosphate-Buffered Saline (PBS) | Buffered to physiological pH, minimizes irritation. |

| Water for Injection | High purity, for non-sensitive compounds. |

| Co-solvents & Surfactants | |

| Polyethylene Glycol (PEG) 300/400 | Increases solubility of hydrophobic compounds. |

| Propylene Glycol | Common co-solvent. |

| Tween® 80 / Kolliphor® EL | Non-ionic surfactants to aid in solubilization and stability. |

| Lipid-based Vehicles | |

| Corn Oil / Sesame Oil | For highly lipophilic compounds, typically for oral or subcutaneous routes. |

Protocol for Solubility Testing:

-

Add a known excess amount of the compound to a fixed volume (e.g., 1 mL) of each test vehicle.

-

Vortex and/or sonicate the mixture to facilitate dissolution.

-

Equilibrate the suspension at room temperature for 24 hours to ensure saturation.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Formulation Preparation

For in-vivo studies, all dosing solutions must be sterile.[4] The chosen formulation should be clear and free of precipitation at the time of administration.

Example Formulation Protocol (for a moderately soluble compound):

-

Weigh the required amount of 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid.

-

If necessary, dissolve the compound in a minimal amount of a co-solvent like PEG 400.

-

Gradually add the primary vehicle (e.g., saline) while vortexing to ensure complete dissolution.

-

A surfactant such as Tween® 80 can be added (e.g., at 5-10% v/v) to improve solubility and stability.

-

Sterilize the final formulation by filtering through a 0.22 µm syringe filter.

In-Vivo Administration Protocols

The choice of administration route depends on the experimental objective and the physicochemical properties of the compound. Intraperitoneal (IP) injection and oral gavage (PO) are common routes for initial screening.

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption into the systemic circulation.

Materials:

-

Sterile syringes (appropriately sized for the injection volume).[5]

-

Sterile needles (25-27 gauge for mice, 23-25 gauge for rats).[4]

-

70% ethanol for disinfection.[5]

-

Appropriate animal restraint device.

Protocol for IP Injection in Mice:

-

Properly restrain the mouse, ensuring a secure grip on the scruff of the neck.[6]

-

Tilt the mouse so its head is slightly lower than its hindquarters. This allows the abdominal organs to shift cranially, minimizing the risk of puncture.[4][7]

-

Identify the injection site in the lower right abdominal quadrant to avoid the cecum.[5][7]

-

Disinfect the injection site with 70% ethanol.[6]

-

Insert the needle, with the bevel facing up, at a 30-45° angle to the abdominal wall.[6][7]

-

Gently aspirate to ensure no bodily fluids are drawn into the syringe, which would indicate incorrect placement.[7]

-

Slowly inject the formulation. The maximum recommended injection volume is 10 ml/kg.[4][8]

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any signs of distress or complications.[4]

| Species | Needle Gauge | Maximum Injection Volume |

| Mouse | 25-27 G | 10 ml/kg |

| Rat | 23-25 G | 10 ml/kg |

| Table adapted from University of British Columbia Animal Care guidelines.[4] |

Oral Gavage (PO)

Oral gavage is used to administer a precise volume of a substance directly into the stomach.[9]

Materials:

-

Appropriately sized oral gavage needles (typically 18-20 gauge for mice, 16-18 gauge for rats).[10]

-

Syringes.

-

Animal scale for accurate weight measurement.

Protocol for Oral Gavage in Rats:

-

Weigh the animal to calculate the correct dosing volume. The maximum recommended volume is 10 ml/kg.[11][12]

-

Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[11][12]

-

Firmly restrain the rat, ensuring its head and body are aligned vertically to straighten the esophagus.[9]

-

Gently insert the gavage needle into the mouth, passing it over the tongue towards the pharynx.[9]

-

Allow the animal to swallow the tip of the needle, then advance it smoothly into the esophagus to the pre-measured depth. Never force the needle. [9][11]

-

Administer the substance slowly.[11]

-

Withdraw the needle gently and return the animal to its cage.

-

Monitor the animal for any signs of respiratory distress.[11]

Pharmacokinetic (PK) Study Design

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Experimental Design

A typical PK study involves administering a single dose of the compound to a cohort of animals (e.g., mice or rats) and collecting blood samples at multiple time points.

Caption: Workflow for a typical pharmacokinetic study.

Blood Collection

Serial blood sampling from the same animal is possible using techniques like saphenous vein puncture.[13][14] For terminal time points, larger volumes can be collected via cardiac puncture.[15]

Protocol for Saphenous Vein Blood Collection in Mice:

-

Restrain the mouse in a suitable device.

-

Shave the fur over the lateral surface of the hind leg to visualize the saphenous vein.[13]

-

Apply gentle pressure above the knee to dilate the vein.

-

Puncture the vein with a sterile needle (e.g., 25G).[14]

-

Collect the emerging blood drop into a capillary tube.

-

Apply pressure to the puncture site to stop the bleeding.[14]

Tissue Harvesting

At the end of the study, tissues can be collected to assess compound distribution.

General Protocol for Tissue Collection:

-

Euthanize the animal using an IACUC-approved method.

-

Perform a midline incision to expose the desired organs (e.g., liver, brain, kidneys).

-

Carefully excise the tissues, rinse with cold saline to remove excess blood, and blot dry.[16][17]

-

Weigh the tissue samples.

-

Snap-freeze the samples in liquid nitrogen and store them at -80°C until analysis.[16]

Bioanalytical Method for Quantification

A sensitive and robust analytical method is required to quantify the concentration of 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid in biological matrices. HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity and selectivity.[18][19]

General Steps for Method Development:

-

Sample Preparation: Develop a method to extract the compound from the biological matrix (e.g., plasma or tissue homogenate) and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[20]

-

Chromatographic Separation: Optimize the HPLC/UHPLC conditions (column, mobile phase, gradient) to achieve good separation of the analyte from endogenous matrix components. A C18 column is commonly used for small molecule analysis.[18]

-

Mass Spectrometric Detection: Optimize the MS/MS parameters (e.g., parent and product ion selection, collision energy) for sensitive and specific detection of the compound.

-

Method Validation: Validate the assay for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.

Potential Efficacy Models

Given that related quinoline compounds have shown anti-inflammatory activity, initial efficacy screening could be conducted in established animal models of inflammation.[21][22] The choice of model depends on the specific inflammatory pathways of interest.

-

Carrageenan-Induced Paw Edema: A model of acute inflammation.[23]

-

Croton Oil-Induced Ear Edema: A model for evaluating topical or systemic anti-inflammatory agents.[23]

-

Collagen-Induced Arthritis: A model of chronic autoimmune inflammation.[21]

Conclusion

The in-vivo administration of the novel compound 2-(1,2,3,4-tetrahydroquinolin-5-yl)acetic acid requires a careful, systematic approach. The protocols and guidelines presented here provide a robust framework for conducting initial pharmacokinetic and efficacy studies in animal models. Adherence to these principles will ensure the generation of high-quality, reproducible data, which is essential for advancing the pre-clinical development of this and other novel therapeutic candidates.

References

-

Methods of Blood Collection in the Mouse. UniRV. Available from: [Link]

-

Blood sampling: Mouse. NC3Rs. (2013). Available from: [Link]

-

Intraperitoneal (IP) Injection in Rats and Mice SOP. Animal Care Services, The University of British Columbia. (2014). Available from: [Link]

-